Product packaging for 4-[Benzyl(methyl)amino]cyclohexan-1-one(Cat. No.:CAS No. 202394-26-1)

4-[Benzyl(methyl)amino]cyclohexan-1-one

Cat. No.: B3250324
CAS No.: 202394-26-1
M. Wt: 217.31 g/mol
InChI Key: RBQSJWRNWNETSU-UHFFFAOYSA-N
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Description

4-[Benzyl(methyl)amino]cyclohexan-1-one ( 202394-26-1) is a chemical compound with the molecular formula C14H19NO and a molecular weight of 217.31 . This cyclohexanone derivative features a benzyl(methyl)amino substitution at the 4-position, making it a valuable intermediate in organic synthesis and medicinal chemistry research. This compound is part of a class of geminally disubstituted cyclohexane derivatives that are of significant interest in neuroscience and pharmacology. Scientific studies on structurally related (1-(benzyl(aryl)amino)cyclohexyl)methyl esters have demonstrated potent anticonvulsant activity in preclinical models, showing 100% protection against seizures induced by pentylenetetrazol (scPTZ) . The core cyclohexanone structure, when functionalized with specific amino groups, is a key scaffold in the development of novel neuroactive agents . Researchers can utilize this compound as a versatile building block for the synthesis of more complex molecules, or to explore structure-activity relationships (SAR) in the search for new central nervous system (CNS) therapeutics. Please Note: This product is intended for research and development use only by technically qualified individuals. It is not intended for use in humans, animals, or as a drug, cosmetic, or consumer product. All chemicals should be handled by trained personnel following appropriate safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H19NO B3250324 4-[Benzyl(methyl)amino]cyclohexan-1-one CAS No. 202394-26-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[benzyl(methyl)amino]cyclohexan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c1-15(11-12-5-3-2-4-6-12)13-7-9-14(16)10-8-13/h2-6,13H,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBQSJWRNWNETSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2CCC(=O)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 4 Benzyl Methyl Amino Cyclohexan 1 One

Chemo- and Regioselective Synthesis Approaches

The chemo- and regioselective synthesis of 4-[Benzyl(methyl)amino]cyclohexan-1-one presents a significant challenge due to the presence of multiple reactive sites in the precursor molecules. The primary goal is to selectively introduce the methyl and benzyl (B1604629) groups onto the nitrogen atom at the C-4 position of the cyclohexanone (B45756) ring without inducing unwanted side reactions, such as O-alkylation or over-alkylation of the amine.

A key strategy involves the stepwise N-alkylation of a 4-aminocyclohexanone (B1277472) precursor. This can be approached in two ways: methylation followed by benzylation, or benzylation followed by methylation. The order of these steps is crucial for achieving the desired product. For instance, starting with 4-aminocyclohexanone, a selective monomethylation can be achieved, followed by the introduction of the benzyl group. Alternatively, selective monobenzylation can be performed first, followed by methylation.

To control the selectivity of these alkylation reactions, the use of orthogonal protecting groups can be employed. jocpr.comresearchgate.net An orthogonal protecting group strategy allows for the selective deprotection of one group in the presence of others, enabling precise control over the reaction sequence. jocpr.comnumberanalytics.com For example, the amino group of 4-aminocyclohexanone could be protected with a group that is stable to the conditions of the first alkylation and can be selectively removed to allow for the second alkylation.

The choice of reagents and reaction conditions is also critical for achieving selectivity. For instance, the use of specific catalysts can direct the alkylation to the nitrogen atom, minimizing O-alkylation of the enolizable ketone. Furthermore, controlling the stoichiometry of the alkylating agents is essential to prevent the formation of quaternary ammonium (B1175870) salts through over-alkylation. acs.orgresearchgate.net

Parameter Strategy Rationale
Order of Alkylation 1. Methylation, 2. BenzylationMay be easier to control the introduction of the smaller methyl group first.
1. Benzylation, 2. MethylationThe bulky benzyl group might sterically hinder over-alkylation in the second step.
Protecting Groups Orthogonal protecting groups (e.g., Boc, Cbz)Allows for sequential and selective N-alkylation reactions. jocpr.comresearchgate.net
Reaction Control Catalyst selection, StoichiometryTo ensure N-selectivity and prevent over-alkylation. acs.orgresearchgate.net

Multicomponent Reaction Strategies Incorporating the Cyclohexanone Moiety

Multicomponent reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation, offer a highly efficient and atom-economical approach to complex molecules. nih.govrsc.org The Ugi and Passerini reactions are prominent examples of MCRs that could be adapted for the synthesis of derivatives of this compound. nih.govwikipedia.org

The classical Ugi four-component reaction (U-4CR) involves the reaction of a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. nih.govwikipedia.org To synthesize a precursor to the target compound, a derivative of cyclohexanone could be employed as the ketone component. For example, a protected 4-aminocyclohexanone or a precursor like 1,4-cyclohexanedione (B43130) could be used.

A hypothetical Ugi reaction for the synthesis of a 4-aminocyclohexanone derivative could involve the following components:

Ketone: 1,4-Cyclohexanedione monoketal

Amine: Methylamine

Carboxylic Acid: Benzoic acid

Isocyanide: A suitable isocyanide

The resulting Ugi product would contain the N-benzyl-N-methylamino moiety attached to a modified cyclohexanone ring, which could then be further elaborated to yield the desired final product. The efficiency of MCRs lies in their ability to generate molecular complexity in a single step, often with high yields and a reduction in waste compared to traditional multi-step syntheses. nih.gov

Reaction Components Potential Product
Ugi Reaction Ketone (Cyclohexanone derivative), Amine (Methylamine), Carboxylic Acid (Benzoic Acid), IsocyanideA complex amide containing the core structure, requiring further modification. nih.govwikipedia.org
Passerini Reaction Ketone (Cyclohexanone derivative), Carboxylic Acid, IsocyanideAn α-acyloxy carboxamide, which could be a precursor to the target molecule. nih.gov

Asymmetric Synthesis of Chiral Derivatives from this compound Precursors

While the parent molecule this compound is achiral, it serves as a valuable precursor for the synthesis of chiral derivatives, which are of significant interest in medicinal chemistry. Asymmetric synthesis strategies can be employed to introduce chirality into the cyclohexanone ring, leading to enantiomerically enriched products.

One approach is the asymmetric reduction of a corresponding α,β-unsaturated ketone precursor, 4-[Benzyl(methyl)amino]cyclohexen-1-one. This can be achieved using chiral reducing agents or through catalytic asymmetric hydrogenation. The choice of catalyst and chiral ligand is crucial for achieving high diastereoselectivity and enantioselectivity.

Another strategy involves the use of chiral auxiliaries. numberanalytics.com A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. numberanalytics.com For example, a chiral auxiliary could be attached to the nitrogen atom or another position on the cyclohexanone ring to control the facial selectivity of reactions such as alkylations or aldol (B89426) additions at the α-position to the carbonyl group. After the desired stereocenter has been established, the chiral auxiliary can be removed.

Diastereoselective reactions can also be employed, where the existing stereochemistry in a chiral precursor directs the formation of a new stereocenter. beilstein-journals.org For instance, if a chiral center is already present in a derivative of this compound, subsequent reactions can be designed to favor the formation of one diastereomer over the other.

Strategy Description Key Factor
Asymmetric Reduction Reduction of an unsaturated precursor using a chiral catalyst or reagent.Choice of catalyst and chiral ligand.
Chiral Auxiliaries Temporary incorporation of a chiral group to direct a stereoselective reaction. numberanalytics.comDesign of the chiral auxiliary and its attachment to the substrate. numberanalytics.com
Diastereoselective Reactions An existing stereocenter in the molecule directs the formation of a new one. beilstein-journals.orgThe nature of the existing stereocenter and the reaction conditions. beilstein-journals.org

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound is essential for developing sustainable and environmentally friendly processes. Key principles include the use of safer solvents, improving atom economy, and utilizing catalytic methods. acsgcipr.orgresearchgate.net

One of the primary areas for green improvement is in the choice of solvents. Many traditional organic reactions are conducted in chlorinated solvents, which are often toxic and environmentally harmful. For reactions such as reductive amination, greener alternatives like ethyl acetate (B1210297) have been shown to be effective. acsgcipr.org The use of bio-based solvents or even solvent-free conditions can further enhance the green credentials of the synthesis. researchgate.net

Atom economy is another crucial metric in green chemistry, which measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. Multicomponent reactions, as discussed in section 2.2, are inherently more atom-economical than many multi-step syntheses. Reductive amination, particularly when using hydrogen gas as the reductant, also exhibits high atom economy as the only byproduct is water. dtu.dk

The use of catalysts, especially heterogeneous catalysts, is a cornerstone of green chemistry. Catalysts can increase reaction rates, improve selectivity, and reduce the need for stoichiometric reagents, thereby minimizing waste. For N-alkylation reactions, the use of catalytic amounts of activating agents is preferable to the use of stoichiometric activating agents. rsc.org Furthermore, the development of recyclable catalysts can significantly reduce the environmental impact of the synthesis.

Green Chemistry Principle Application in Synthesis Benefit
Safer Solvents Using ethyl acetate instead of chlorinated solvents in reductive amination. acsgcipr.orgReduced toxicity and environmental impact. acsgcipr.org
Atom Economy Employing reductive amination with H₂ or multicomponent reactions. dtu.dkMaximizes the incorporation of reactant atoms into the product, minimizing waste. dtu.dk
Catalysis Using catalytic N-alkylation methods. rsc.orgReduces the need for stoichiometric reagents and can lead to milder reaction conditions. rsc.org

Reductive Amination Routes to the N-Benzyl-N-methylamino Moiety

Reductive amination is a powerful and versatile method for the formation of C-N bonds and represents a primary route for the synthesis of this compound. acsgcipr.org This reaction involves the condensation of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. acsgcipr.orgmdma.ch

A direct and efficient approach is the one-pot reaction of 1,4-cyclohexanedione with N-benzylmethylamine. In this process, one of the carbonyl groups of 1,4-cyclohexanedione reacts with the secondary amine to form an enamine intermediate. The subsequent reduction of this intermediate yields the desired product.

The choice of reducing agent is critical for the success of the reaction. Common reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). acsgcipr.org Catalytic hydrogenation using hydrogen gas and a metal catalyst (e.g., Pd/C) is another effective and green method. acsgcipr.orgmdma.ch

A detailed experimental protocol for the reductive amination of 1,4-cyclohexanedione with N-benzylmethylamine would typically involve:

Dissolving 1,4-cyclohexanedione and N-benzylmethylamine in a suitable solvent, such as methanol (B129727) or ethanol.

Stirring the mixture to allow for the formation of the enamine intermediate. The removal of water, for instance by using a Dean-Stark apparatus, can drive the equilibrium towards the enamine. mdma.ch

Addition of the reducing agent in a controlled manner.

Work-up and purification of the product.

Starting Materials Reducing Agent Key Intermediate
1,4-Cyclohexanedione, N-BenzylmethylamineSodium Borohydride (NaBH₄)Enamine
1,4-Cyclohexanedione, N-BenzylmethylamineSodium Cyanoborohydride (NaBH₃CN)Enamine
1,4-Cyclohexanedione, N-BenzylmethylamineCatalytic Hydrogenation (H₂/Pd/C)Enamine

Chemical Transformations and Reactivity Profiles of 4 Benzyl Methyl Amino Cyclohexan 1 One

Carbonyl Group Reactivity in 4-[Benzyl(methyl)amino]cyclohexan-1-one

The ketone functionality is a primary site for a variety of chemical transformations, enabling the formation of new carbon-carbon and carbon-heteroatom bonds at the C1 position.

Nucleophilic Addition Reactions

The electrophilic carbon atom of the carbonyl group in this compound is susceptible to attack by a wide range of nucleophiles. These reactions typically proceed via the formation of a tetrahedral intermediate, which is then protonated to yield an alcohol or undergoes subsequent elimination to form a new double bond.

Grignard and Organolithium Reactions: The addition of organometallic reagents, such as Grignard reagents (R-MgX) or organolithium reagents (R-Li), is a fundamental method for forming carbon-carbon bonds. mdpi.com The reaction with this compound would be expected to produce tertiary alcohols. For instance, reaction with phenethylmagnesium bromide would likely yield 4-[benzyl(methyl)amino]-1-phenethylcyclohexan-1-ol. In a study on related 4-aryl-4-aminocyclohexanones, reaction with phenethyl Grignard reagents was shown to produce the corresponding amino alcohols, which exhibited potent analgesic activities.

Wittig Reaction: The Wittig reaction provides a powerful method for converting ketones into alkenes. scribd.comnih.gov This reaction involves a phosphonium (B103445) ylide, which attacks the carbonyl carbon to form a betaine (B1666868) intermediate, subsequently collapsing to an alkene and a phosphine (B1218219) oxide. scribd.com For this compound, this would allow for the introduction of a variety of substituted methylene (B1212753) groups at the C1 position. For example, reaction with methyltriphenylphosphonium (B96628) bromide in the presence of a strong base would yield 4-[benzyl(methyl)amino]-1-methylenecyclohexane.

Reductive Amination: While the target molecule already contains a tertiary amine, the carbonyl group can participate in reductive amination if reacted with a primary or secondary amine in the presence of a reducing agent. mdpi.comencyclopedia.pub This process involves the initial formation of a hemiaminal, followed by dehydration to an iminium ion, which is then reduced. For example, reacting this compound with a primary amine like aniline (B41778) and a selective reducing agent such as sodium cyanoborohydride (NaBH₃CN) would lead to the formation of a diamine product. encyclopedia.pub The choice of reducing agent is crucial to avoid reduction of the starting ketone. mdpi.com

Table 1: Predicted Products of Nucleophilic Addition Reactions
Reactant(s)Reagent(s)Predicted ProductReaction Type
This compoundPhenethylmagnesium bromide, then H₃O⁺4-[Benzyl(methyl)amino]-1-phenethylcyclohexan-1-olGrignard Reaction
This compoundMethyltriphenylphosphonium bromide, n-BuLi4-[Benzyl(methyl)amino]-1-methylenecyclohexaneWittig Reaction
This compoundAniline, NaBH₃CN, H⁺N¹-Benzyl-N⁴-phenyl-N¹-methylcyclohexane-1,4-diamineReductive Amination

Enamine/Enolization Chemistry and α-Functionalization

It is a common misconception that all aminoketones can undergo Stork enamine alkylation. Enamine formation requires the reaction of a ketone with a secondary amine. nih.govmnstate.edu Since this compound possesses a tertiary amine, it cannot form an enamine.

However, the molecule can readily form an enol or an enolate under acidic or basic conditions, respectively. The resulting nucleophilic α-carbon can then be functionalized.

Enolate Formation and Alkylation: In the presence of a strong, non-nucleophilic base like lithium diisopropylamide (LDA), this compound can be deprotonated at the α-carbon (C2 or C6) to form an enolate. This enolate can then react with various electrophiles, such as alkyl halides, in an α-alkylation reaction. This process allows for the introduction of alkyl groups adjacent to the carbonyl.

α-Halogenation: Under acidic or basic conditions, the enol or enolate of this compound can react with halogens (Cl₂, Br₂, I₂) to introduce a halogen atom at the α-position. This reaction is a standard transformation for ketones and provides a handle for further synthetic manipulations.

Reactivity of the Tertiary Amine Moiety

The lone pair of electrons on the nitrogen atom of the benzyl(methyl)amino group imparts both nucleophilic and basic character to this part of the molecule, leading to a distinct set of reactions.

Quaternization Reactions

The tertiary amine in this compound can act as a nucleophile and react with alkyl halides in a classic Sₙ2 reaction known as the Menschutkin reaction to form a quaternary ammonium (B1175870) salt. scribd.comthieme-connect.de This reaction converts the neutral tertiary amine into a permanently charged quaternary ammonium ion. mdpi.com

The rate of the Menschutkin reaction is influenced by the nature of the alkyl halide (I > Br > Cl), the solvent polarity (polar aprotic solvents accelerate the reaction), and temperature. mdpi.comthieme-connect.de For instance, reacting this compound with an alkyl halide like methyl iodide would yield the corresponding N-benzyl-N,N-dimethyl-4-oxocyclohexan-1-aminium iodide. A study on the quaternization of N,N-dimethylbenzylamines with various long-chain n-alkyl bromides demonstrated that these reactions proceed effectively under reflux in ethanol.

Table 2: Menschutkin Reaction Parameters and Products
SubstrateAlkylating AgentSolventConditionsPredicted Product
N,N-Dimethylbenzylamine1-BromooctaneEthanolRefluxN-Benzyl-N,N-dimethyloctan-1-aminium bromide
TriethylamineBenzyl (B1604629) chloride(Not specified)(Not specified)Triethyl(benzyl)ammonium chloride (TEBA)
This compoundMethyl iodideAcetonitrile (B52724)Room Temp.N-Benzyl-N,N-dimethyl-4-oxocyclohexan-1-aminium iodide

N-Demethylation and Other Amine Transformations

The alkyl groups on the tertiary amine can be cleaved under specific reaction conditions, a process known as N-dealkylation. This is a synthetically important transformation, particularly in the modification of natural products and pharmaceuticals. nih.gov

Von Braun Reaction: The von Braun degradation involves the reaction of a tertiary amine with cyanogen (B1215507) bromide (BrCN), leading to the cleavage of a C-N bond and the formation of a cyanamide (B42294) and an alkyl bromide. thieme-connect.dewikipedia.org The choice of the group that is cleaved depends on its nature, with benzyl and allyl groups being more readily cleaved than simple alkyl groups. In the case of this compound, treatment with BrCN would likely lead to preferential cleavage of the benzyl group to yield N-cyano-N-methyl-4-oxocyclohexan-1-amine and benzyl bromide.

Oxidative N-Dealkylation: Tertiary amines can be dealkylated oxidatively. This often mimics metabolic pathways where cytochrome P450 enzymes catalyze the oxidation of the α-carbon of an N-alkyl group to form an unstable carbinolamine, which then fragments to a secondary amine and an aldehyde. mdpi.comencyclopedia.pub Chemical methods to achieve this include the use of oxidizing agents. For N-benzyl amines, debenzylation can also be achieved using methods like catalytic hydrogenation (e.g., Pd/C, H₂) or with strong Lewis acids, though the presence of the ketone may require careful selection of conditions to avoid its reduction.

Table 3: N-Dealkylation Methods and Products
Starting MaterialReagent(s)Probable Major Product(s)Reaction Type
This compoundCyanogen Bromide (BrCN)N-Cyano-N-methyl-4-oxocyclohexan-1-amine + Benzyl bromidevon Braun Reaction
This compoundH₂, Pd/C4-(Methylamino)cyclohexan-1-one + TolueneCatalytic Hydrogenolysis (N-Debenzylation)
This compoundOxidizing agent (e.g., KMnO₄, O₃)4-(Benzylamino)cyclohexan-1-one + FormaldehydeOxidative N-Demethylation

Cyclohexane (B81311) Ring Transformations

The cyclohexane ring itself, while generally stable, can undergo transformations, particularly those involving the ketone functionality.

Baeyer-Villiger Oxidation: The ketone in this compound can be converted into an ester (a lactone, in this case, as the ring is cyclic) through the Baeyer-Villiger oxidation. This reaction typically employs a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction involves the insertion of an oxygen atom between the carbonyl carbon and one of the adjacent α-carbons. The migratory aptitude of the adjacent carbons determines the regioselectivity of the oxygen insertion. For a cyclohexanone (B45756) ring, this would lead to a seven-membered caprolactone (B156226) ring. The tertiary amine may need to be protected (e.g., by protonation) to prevent its oxidation by the peroxy acid.

Ring-Opening Reactions: Under forcing conditions, such as strong oxidation, the cyclohexane ring can be cleaved. For example, oxidation with hot, concentrated nitric acid or potassium permanganate (B83412) can lead to the formation of dicarboxylic acids, although such harsh conditions would likely also oxidize the amino group.

Ring Expansion and Contraction Reactions

The cyclohexane ring of this compound is a stable six-membered ring; however, under specific reaction conditions, it can undergo ring expansion or contraction. These transformations typically proceed through carbocation intermediates and are powerful methods for accessing different ring systems. wikipedia.orgyoutube.com

One potential pathway for ring expansion is the Tiffeneau–Demjanov rearrangement. This reaction would involve the conversion of the ketone to a cyanohydrin, followed by reduction to a β-amino alcohol. Subsequent treatment with nitrous acid would generate a diazonium salt, which, upon loss of nitrogen gas, would form a carbocation. A migratory shift of one of the ring carbons to the adjacent carbocation would result in the formation of a seven-membered ring, a cycloheptanone. wikipedia.org The stability of six-membered rings often makes expansion to a seven-membered ring a challenging but feasible transformation. youtube.comyoutube.com

Ring contractions are less common for cyclohexanones but can be induced under specific conditions, such as the Favorskii rearrangement. This reaction typically involves the treatment of an α-halo ketone with a base. For this compound, this would first require α-halogenation adjacent to the carbonyl group. The subsequent rearrangement would proceed through a cyclopropanone (B1606653) intermediate to yield a cyclopentanecarboxylic acid derivative. wikipedia.org

The following table outlines the potential products of these theoretical transformations.

Transformation Reagents Potential Product
Tiffeneau–Demjanov Ring Expansion1. KCN, H+2. LiAlH43. HNO24-[Benzyl(methyl)amino]cycloheptan-1-one
Favorskii Ring Contraction1. Br2, H+2. NaOMeMethyl 3-[benzyl(methyl)amino]cyclopentane-1-carboxylate

Regioselective Functionalization of the Cyclohexane Core

Regioselective functionalization of the cyclohexane ring allows for the introduction of new functional groups at specific positions. The primary sites for functionalization on the this compound core are the α-carbons (positions 2 and 6) adjacent to the ketone.

One common regioselective reaction is formylation, which introduces a formyl group (-CHO) at an α-position. This reaction is typically carried out using ethyl formate (B1220265) and a strong base like sodium hydride. tandfonline.com For a symmetrically substituted cyclohexanone, this would yield a single product. However, the presence of the bulky 4-substituent in this compound could potentially influence the regioselectivity of this reaction, although in many cases, a mixture of isomers is obtained with 3-substituted cyclohexanones. tandfonline.com

Enzymatic reactions can also offer high regioselectivity. For instance, ene reductases have been shown to catalyze the dehydrogenation of substituted cyclohexanones to form cyclohexenones. osti.gov This process, which involves the formation of a double bond between the α and β carbons, is highly regioselective and can be influenced by the positioning of the substrate within the enzyme's active site. osti.gov This transformation would convert this compound into the corresponding α,β-unsaturated ketone.

The table below summarizes these potential regioselective functionalizations.

Reaction Reagents/Catalyst Potential Product
FormylationEthyl formate, NaH2-Formyl-4-[benzyl(methyl)amino]cyclohexan-1-one
Enzymatic DehydrogenationEne Reductase, O24-[Benzyl(methyl)amino]cyclohex-2-en-1-one

Transition-Metal Catalyzed Reactions Involving this compound

Transition-metal catalysis provides a powerful toolkit for a wide range of chemical transformations. youtube.com For this compound, the ketone functionality can be leveraged in several catalytic cycles.

One important strategy involves the combination of enamine catalysis with transition-metal catalysis. nih.gov The secondary amine present in the molecule could potentially be involved in enamine formation, though the primary reactivity is expected from the cyclohexanone. More commonly, an external chiral amine catalyst is used to convert the cyclohexanone into a nucleophilic enamine intermediate. This enamine can then react with an electrophilic species generated through the activation of a substrate by a transition-metal catalyst, such as a palladium π-allyl complex. nih.gov This approach allows for the enantioselective α-alkylation of the cyclohexanone core.

Furthermore, transition metals are widely used in aminocarbonylation reactions to synthesize amides from amines and carbon monoxide. nih.gov While this is more directly applicable to the synthesis of the starting material or its derivatives, the core structure is relevant to this class of reactions.

The following table provides examples of potential transition-metal catalyzed reactions.

Reaction Type Catalyst System Potential Transformation
Asymmetric α-AlkylationChiral Amine / Pd(0) catalystEnantioselective introduction of an alkyl group at the α-position
Buchwald-Hartwig AminationPd catalyst, ligandWhile typically used for C-N bond formation on aryl halides, related systems could be explored for modifications of the benzyl group.

Condensation Reactions Utilizing the Cyclohexanone Core

The ketone functionality of this compound is a prime site for condensation reactions, most notably the aldol (B89426) condensation. youtube.com This reaction involves the enolate of the cyclohexanone acting as a nucleophile, attacking an electrophilic carbonyl compound (an aldehyde or another ketone).

In a self-condensation reaction, two molecules of this compound would react, with one forming an enolate that attacks the carbonyl of the second molecule. The initial product is a β-hydroxy ketone, which can then undergo dehydration, often promoted by heat, to yield an α,β-unsaturated ketone. youtube.com This condensation product would be a larger, more complex molecule with a new carbon-carbon bond.

Crossed aldol condensations are also possible, where this compound reacts with a different carbonyl compound, for example, benzaldehyde (B42025). In this case, the enolate of the cyclohexanone would attack the benzaldehyde to form a β-hydroxy ketone, which upon dehydration would yield an α,β-unsaturated product where the double bond is conjugated with both the ketone and the phenyl ring of the former benzaldehyde.

Intramolecular aldol condensations are also a possibility if a second carbonyl group is present in the molecule, which could be introduced through other synthetic steps. youtube.com

The table below illustrates potential products from aldol condensation reactions.

Reaction Type Reactant(s) Potential Product
Self-Aldol CondensationThis compound (2 equiv.), base2-{(E)-[4-(Benzyl(methyl)amino)cyclohexylidene]methyl}-4-[benzyl(methyl)amino]cyclohexan-1-one
Crossed-Aldol CondensationThis compound, Benzaldehyde, base2-Benzylidene-4-[benzyl(methyl)amino]cyclohexan-1-one

Structural Elucidation and Conformational Analysis of 4 Benzyl Methyl Amino Cyclohexan 1 One and Its Derivatives

Advanced Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the definitive identification and detailed structural analysis of organic molecules. For 4-[Benzyl(methyl)amino]cyclohexan-1-one, a multi-faceted approach using Nuclear Magnetic Resonance (NMR), mass spectrometry, and infrared/ultraviolet-visible spectroscopy is employed to confirm its covalent framework and identify key functional groups.

While 1D NMR provides initial information on the number and type of protons and carbons, 2D NMR techniques are indispensable for unambiguously assigning these signals and mapping the connectivity within the molecule. wikipedia.orgpsgcas.ac.in For this compound, several 2D NMR experiments are particularly insightful.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling interactions. mnstate.eduyoutube.com It would show correlations between the proton at C4 of the cyclohexanone (B45756) ring and its adjacent methylene (B1212753) protons at C3 and C5. Likewise, couplings between the axial and equatorial protons on each methylene group of the cyclohexane (B81311) ring would be evident. Within the benzyl (B1604629) group, correlations would be observed between the ortho, meta, and para protons, as well as between the benzylic methylene protons and the aromatic protons, if any long-range coupling exists.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). wikipedia.orgexlibrisgroup.com It is crucial for assigning each carbon signal to its attached proton(s). For instance, the signal for the C4 methine proton would show a cross-peak with the C4 carbon signal. Similarly, the signals for the N-methyl protons and the benzylic CH₂ protons would be correlated to their respective carbon signals, confirming their chemical shifts.

HMBC (Heteronuclear Multiple Bond Correlation): This technique detects longer-range (typically 2-4 bonds) ¹H-¹³C correlations. wikipedia.org It is invaluable for piecing together the molecular skeleton. Key HMBC correlations would include:

From the N-methyl protons to the C4 of the cyclohexane ring and the benzylic carbon.

From the benzylic protons to the C4 of the cyclohexane ring and the ipso-carbon of the phenyl ring.

From the C4 proton to the carbons at the C2 and C6 positions (three-bond correlation) and the N-methyl and benzylic carbons (three-bond correlation).

From the protons at C2/C6 to the C1 carbonyl carbon.

A summary of expected NMR data is presented below.

Atom/Group Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm) Key 2D NMR Correlations
C=O (C1)-~208-212HMBC to protons on C2, C6
CH₂ (C2, C6)~2.2-2.5~38-42COSY to C3/C5 protons; HSQC to attached protons
CH₂ (C3, C5)~1.8-2.2~28-32COSY to C2/C6 protons and C4 proton; HSQC to attached protons
CH (C4)~2.5-3.0~60-65COSY to C3/C5 protons; HSQC to attached proton; HMBC to N-CH₃, N-CH₂-Ph
N-CH₃~2.2-2.4~35-40HSQC to attached protons; HMBC to C4, N-CH₂-Ph
N-CH₂-Ph~3.5-3.7~55-60HSQC to attached protons; HMBC to C4, N-CH₃, and aromatic carbons
Aromatic CH~7.2-7.4~127-130COSY between aromatic protons; HSQC to attached protons

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the exact mass of a molecule, which in turn allows for the unambiguous confirmation of its molecular formula. For this compound, the molecular formula is C₁₄H₁₉NO.

HRMS can measure the mass-to-charge ratio (m/z) of the molecular ion to a high degree of precision (typically within 5 ppm). The theoretical exact mass of C₁₄H₁₉NO is 217.14666 Da. An experimental HRMS measurement yielding a value extremely close to this would confirm the molecular formula.

Furthermore, the fragmentation pattern observed in the mass spectrum provides additional structural evidence. Common fragmentation pathways for this molecule under electron ionization (EI) would likely involve:

Alpha-cleavage: Cleavage of the C-C bonds adjacent to the nitrogen atom is a common fragmentation for amines. This could lead to the loss of a benzyl radical (C₇H₇•, m/z 91) to form a fragment ion, or the loss of the cyclohexanone-containing moiety. The benzyl cation at m/z 91 is often a prominent peak in the mass spectra of benzylamine (B48309) derivatives. nist.govchemicalbook.com

McLafferty-type rearrangement: While less direct for this specific structure, rearrangements involving the carbonyl group are possible.

Loss of the N-methyl group: Cleavage resulting in the loss of a methyl radical (CH₃•) is also a potential fragmentation pathway.

The mass spectrum of the related compound N-methylbenzylamine shows a base peak corresponding to the loss of a hydrogen atom and a significant peak for the benzyl cation. massbank.eu

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify the functional groups present in a molecule by examining its interaction with electromagnetic radiation. qiboch.combartleby.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations. bartleby.com The spectrum provides a fingerprint of the functional groups present. For this compound, the key characteristic absorption bands are:

Functional Group Vibrational Mode **Expected Wavenumber (cm⁻¹) **Intensity
KetoneC=O stretch~1715 bartleby.comStrong, Sharp
AlkaneC-H stretch2850-3000Medium-Strong
Tertiary AmineC-N stretch1180-1260 qiboch.comMedium
Aromatic RingC=C stretch~1450, 1500, 1600Medium-Weak
Aromatic RingC-H out-of-plane bend690-770Strong

The most prominent peak is expected to be the strong C=O stretch of the ketone group, appearing around 1715 cm⁻¹, characteristic of a six-membered ring ketone. qiboch.combartleby.com

UV-Vis Spectroscopy: UV-Vis spectroscopy provides information about electronic transitions within the molecule. nih.gov

n→π* transition: The carbonyl group (C=O) is expected to show a weak absorption band in the UV region, typically around 280-300 nm. This is due to the transition of a non-bonding electron (n) from the oxygen to an anti-bonding π* orbital. Studies on cyclohexanone itself show this transition. mcmaster.ca

π→π* transitions: The benzyl group's aromatic ring will exhibit stronger absorptions at shorter wavelengths, typically below 270 nm, corresponding to transitions of electrons within the aromatic π-system.

X-ray Crystallography of this compound and its Complexes

As of this writing, a public crystal structure for this compound itself is not available in open-access databases. However, analysis of related structures, such as derivatives of 4-aminocyclohexanol, confirms the chair conformation of the cyclohexane ring in the solid state. A crystallographic study of this compound would be expected to confirm the chair conformation of the cyclohexanone ring and definitively establish the orientation (axial or equatorial) of the bulky 4-[benzyl(methyl)amino] substituent. It would also reveal details about intermolecular packing in the crystal lattice, driven by non-covalent interactions.

Conformational Preferences and Stereochemical Implications of the Cyclohexane Ring

The cyclohexane ring is not planar and exists predominantly in a low-energy "chair" conformation to minimize angle and torsional strain. pressbooks.pub When substituents are present, their spatial orientation (axial or equatorial) significantly impacts the molecule's stability.

For a mono-substituted cyclohexane, the substituent generally prefers the equatorial position to avoid steric clashes, known as 1,3-diaxial interactions, with the axial hydrogens on the same side of the ring. libretexts.org In this compound, the substituent at the C4 position is the large benzyl(methyl)amino group. Due to its significant steric bulk, this group will have a strong preference for the equatorial position. The chair conformation with the benzyl(methyl)amino group in the equatorial position is expected to be significantly more stable and thus the predominant conformer at equilibrium. youtube.com

The presence of the sp²-hybridized carbonyl carbon at C1 slightly flattens the chair conformation compared to cyclohexane itself, but the fundamental principles of axial and equatorial preference remain. youtube.com The rapid "ring-flipping" between the two chair conformations that occurs in unsubstituted cyclohexane is heavily biased in this molecule, meaning it will exist almost exclusively in the single, most stable conformation. pressbooks.pub

Analysis of Non-Covalent Interactions within the Molecular Architecture

Non-covalent interactions are crucial forces that dictate molecular conformation and intermolecular packing. youtube.com In this compound, several types of these interactions are at play.

Van der Waals Forces: These are ubiquitous, temporary attractive forces arising from fluctuations in electron density. The large surface area of the molecule, including the cyclohexane ring and the benzyl group, allows for significant van der Waals interactions.

C-H···π Interactions: It is possible for an intramolecular interaction to occur where C-H bonds of the cyclohexane ring interact with the π-electron cloud of the benzyl group. Such interactions are known to influence the conformational preferences of molecules containing both aliphatic and aromatic rings.

π-Stacking: In the solid state or at high concentrations, intermolecular π-stacking can occur between the benzyl rings of adjacent molecules, where the aromatic rings align face-to-face or offset. nih.govresearchgate.net This is a significant stabilizing interaction in many aromatic compounds.

Computational studies on related benzylamine derivatives have highlighted the importance of such non-covalent forces, like hydrogen bonding and π-stacking, in directing molecular assembly. nih.govresearchgate.net

Mechanistic Investigations of Reactions Involving 4 Benzyl Methyl Amino Cyclohexan 1 One

Reaction Pathway Elucidation using Kinetic Isotope Effects

The elucidation of reaction pathways for 4-[Benzyl(methyl)amino]cyclohexan-1-one would significantly benefit from the application of kinetic isotope effects (KIEs). This powerful tool is used to determine the rate-determining step of a reaction and to infer the structure of the transition state by observing the change in reaction rate upon isotopic substitution.

For instance, in a reaction involving the abstraction of a proton from the alpha-carbon of the cyclohexanone (B45756) ring, substituting a hydrogen atom with deuterium (B1214612) (a heavier isotope) would be expected to slow down the reaction rate if this bond cleavage occurs in the rate-determining step. This is known as a primary kinetic isotope effect. The magnitude of the KIE can provide insights into the symmetry of the transition state.

Table 1: Hypothetical Kinetic Isotope Effect Data for a Base-Catalyzed Enolization of this compound

Isotopic Labeling PositionRate Constant (k)kH/kDInterpretation
No Label (H)kH-Reference rate
α-deuterationkD> 1C-H bond breaking is likely in the rate-determining step.
β-deuterationkD≈ 1C-H bond breaking at this position is not rate-determining.

This table presents hypothetical data for illustrative purposes.

Secondary kinetic isotope effects could also be employed. For example, isotopic labeling at the benzylic position or on the methyl group could reveal information about changes in hybridization or steric environment at these positions during the transition state, even if no bonds to these atoms are broken.

Transition State Analysis of Key Transformations

Understanding the geometry and energy of the transition state is crucial for comprehending the reactivity of this compound. Key transformations would likely involve nucleophilic attack at the carbonyl carbon or reactions at the α-carbon.

Transition state theory provides a framework for this analysis. For a hypothetical reaction, such as a nucleophilic addition to the carbonyl group, the transition state would involve the partial formation of a new bond with the nucleophile and the partial rehybridization of the carbonyl carbon from sp² to sp³. The energy of this transition state dictates the activation energy and, consequently, the reaction rate.

Computational chemistry methods, such as density functional theory (DFT), are invaluable for modeling these transition states. Such calculations can predict the geometry, vibrational frequencies (confirming a true transition state with one imaginary frequency), and the energy of the transition state, providing a detailed picture of the reaction pathway at the molecular level.

Role of Substituent Effects on Reactivity and Selectivity

The reactivity and selectivity of reactions involving this compound would be significantly influenced by the electronic and steric nature of its constituent groups: the benzyl (B1604629) group, the methyl group, and the cyclohexanone ring.

Electronic Effects:

Benzyl Group: The benzyl group is generally considered to be weakly electron-donating through induction. Substituents on the phenyl ring of the benzyl group would exert more pronounced electronic effects. For example, an electron-donating group (e.g., methoxy) on the phenyl ring would increase the electron density on the nitrogen atom, potentially enhancing its nucleophilicity or basicity. Conversely, an electron-withdrawing group (e.g., nitro) would decrease the nitrogen's electron density. These changes would affect the rates of reactions where the amino group participates directly.

Methyl Group: The methyl group is a weak electron-donating group, slightly increasing the basicity of the nitrogen atom.

Steric Effects:

The bulky benzyl group can sterically hinder the approach of reactants to the nitrogen atom and to the adjacent carbonyl group. This steric hindrance can influence the regioselectivity and stereoselectivity of reactions. For example, in a reduction of the carbonyl group, the benzyl(methyl)amino group might direct the incoming hydride to the less hindered face of the cyclohexanone ring.

A systematic study involving a series of derivatives with different substituents on the benzyl group could be used to construct a Hammett plot, correlating the reaction rates with the electronic properties of the substituents. This would provide quantitative insight into the electronic demands of the transition state.

Table 2: Predicted Qualitative Effects of Benzyl Ring Substituents on the Basicity of the Nitrogen Atom

Substituent (para-position)Electronic EffectPredicted Effect on Nitrogen Basicity
-OCH₃Electron-donatingIncrease
-CH₃Electron-donatingSlight Increase
-HReference-
-ClElectron-withdrawingDecrease
-NO₂Strongly electron-withdrawingSignificant Decrease

This table is based on general principles of physical organic chemistry.

Computational Support for Proposed Mechanisms

In the absence of extensive experimental data, computational chemistry serves as a powerful predictive tool for exploring the reaction mechanisms of this compound. Quantum mechanical calculations can be used to:

Map Potential Energy Surfaces: By calculating the energies of reactants, products, intermediates, and transition states, a complete potential energy surface for a proposed reaction can be constructed. This allows for the identification of the most likely reaction pathway.

Visualize Molecular Orbitals: Analysis of the frontier molecular orbitals (HOMO and LUMO) can provide insights into the reactivity of the molecule, predicting sites of nucleophilic or electrophilic attack.

Simulate Reaction Dynamics: More advanced computational methods can simulate the trajectory of a reaction over time, providing a dynamic picture of the bond-breaking and bond-forming processes.

For example, a computational study of the reduction of the ketone could compare the activation energies for different pathways, such as direct hydride attack versus a mechanism involving coordination of the reducing agent to the nitrogen atom. The results of these calculations would provide strong theoretical support for or against a proposed mechanism.

Theoretical and Computational Chemistry Studies on 4 Benzyl Methyl Amino Cyclohexan 1 One

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. For 4-[Benzyl(methyl)amino]cyclohexan-1-one, these calculations would provide insights into its reactivity, stability, and intermolecular interactions.

HOMO-LUMO Analysis and Frontier Molecular Orbitals

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that are crucial for predicting chemical reactivity. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability.

A computational study would calculate the energies of these orbitals. A smaller HOMO-LUMO gap would suggest higher reactivity, as it would be easier to excite an electron from the ground state. The spatial distribution of the HOMO and LUMO would indicate the likely sites for electrophilic and nucleophilic attack, respectively. For this compound, one might hypothesize that the HOMO would be localized around the nitrogen atom and the phenyl ring due to the presence of lone pairs and pi-electrons, while the LUMO might be centered on the carbonyl group of the cyclohexanone (B45756) ring.

Table 1: Hypothetical Frontier Molecular Orbital Data

Parameter Hypothetical Value Significance
HOMO Energy -6.5 eV Indicates electron-donating ability
LUMO Energy -1.2 eV Indicates electron-accepting ability

Charge Distribution and Electrostatic Potentials

Analysis of the charge distribution provides a picture of how electrons are shared among the atoms in the molecule. Methods like Mulliken or Natural Population Analysis (NPA) would be used to assign partial charges to each atom. This information is vital for understanding dipole moments and intermolecular interactions.

A Molecular Electrostatic Potential (MEP) map would visually represent the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) would indicate areas rich in electrons and prone to electrophilic attack, such as around the oxygen of the carbonyl group and the nitrogen atom. Regions of positive potential (blue) would show electron-deficient areas susceptible to nucleophilic attack.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations would be employed to explore the conformational landscape of the molecule over time. By simulating the motion of atoms and bonds at a given temperature, MD can identify the most stable, low-energy conformations and the energy barriers between them. This is crucial for understanding how the molecule's shape might influence its biological activity or reaction pathways. The results would likely show a strong preference for the chair conformation with the large substituent in the equatorial position to minimize steric hindrance.

Prediction of Spectroscopic Parameters via Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a powerful tool for predicting various spectroscopic properties with a high degree of accuracy. For this compound, DFT calculations could predict:

Infrared (IR) Spectrum: By calculating the vibrational frequencies, one could predict the positions and intensities of major IR absorption bands, such as the C=O stretch of the ketone, C-N stretching, and C-H vibrations of the aromatic and aliphatic parts.

Nuclear Magnetic Resonance (NMR) Spectra: Theoretical calculations of ¹H and ¹³C chemical shifts are possible. These predicted shifts, when compared to experimental data (if it were available), can help confirm the structure and assign specific signals to the corresponding atoms in the molecule.

Table 2: Hypothetical Predicted Vibrational Frequencies (DFT)

Functional Group Predicted Wavenumber (cm⁻¹) Expected Intensity
C=O (Ketone) ~1715 cm⁻¹ Strong
C-N (Amine) ~1180-1250 cm⁻¹ Medium
C-H (Aromatic) >3000 cm⁻¹ Medium-Weak

In Silico Modeling of Reaction Energetics and Pathways

Computational modeling can be used to study the thermodynamics and kinetics of chemical reactions involving this compound without performing the actual experiment. For instance, one could model its reduction, where the ketone is converted to an alcohol.

This would involve:

Reactant and Product Optimization: Calculating the lowest energy structures of the reactant and potential products.

Transition State Search: Identifying the highest energy point (the transition state) along the reaction coordinate.

This analysis would provide valuable predictions about the feasibility of a reaction, its potential mechanism, and the stability of any intermediates.

Applications of 4 Benzyl Methyl Amino Cyclohexan 1 One As a Key Synthetic Intermediate

Precursor in the Synthesis of Complex Organic Scaffolds

The bifunctional nature of 4-[Benzyl(methyl)amino]cyclohexan-1-one allows it to be a valuable precursor for the construction of intricate molecular architectures, including spirocyclic systems. Spiro heterocycles are highly sought after in drug discovery due to their unique three-dimensional structures and diverse biological activities. google.com The cyclohexanone (B45756) ring can participate in various condensation and cyclization reactions to form complex polycyclic scaffolds.

One common strategy involves multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, offering an efficient route to diverse chemical libraries. organic-chemistry.org For instance, the ketone functionality in aminocyclohexanones can react with an amine and a carbonyl compound in a Betti-type reaction or with an amine, a carbonyl, an isocyanide, and a carboxylic acid in an Ugi reaction to generate complex bis-amides. organic-chemistry.org While direct examples using this compound are not prevalent in the cited literature, the reactivity of the aminocyclohexanone core suggests its potential in such transformations for creating structurally diverse molecular frameworks. google.com

Building Block for Heterocyclic Compounds

The chemical properties of this compound make it an ideal starting point for the synthesis of various heterocyclic compounds. The ketone can be readily converted into other functional groups or participate in ring-forming reactions.

Thiophenes: The Gewald reaction is a well-established method for synthesizing polysubstituted 2-aminothiophenes. organic-chemistry.orgwikipedia.org This reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. wikipedia.org The cyclohexanone moiety of this compound can serve as the ketone component in this reaction, leading to the formation of thiophene (B33073) rings fused or appended to the cyclohexyl framework. These thiophene derivatives are themselves valuable intermediates for further chemical elaboration. fu-berlin.de

Pyrimidines and Quinazolines: The synthesis of pyrimidine (B1678525) and quinazoline (B50416) derivatives can also be envisioned starting from this compound. For example, spiro[quinazoline-2,1'-cyclohexan]-4(1H)-one derivatives have been synthesized through the cyclocondensation of appropriate precursors with cyclohexanone. ptfarm.plnih.gov The ketone functionality of this compound could be utilized in similar cyclization reactions to produce novel spiro-heterocycles containing a quinazoline ring system. ptfarm.plnih.gov The synthesis of pyrimidine conjugates has been achieved through nucleophilic substitution reactions on chloropyrimidines, a strategy that could potentially be adapted for derivatives of this compound. wikipedia.org

Benzodiazepines: 1,4-Benzodiazepines are a class of privileged structures in medicinal chemistry. The synthesis of 1,4-benzodiazepine-2,5-diones has been described using solid-phase synthesis, highlighting the modular nature of their construction. nih.gov While not a direct example, the structural components of this compound could be incorporated into synthetic routes towards novel benzodiazepine (B76468) analogs.

Role in the Synthesis of Specific Research Probes or Reference Compounds

A significant application of this compound and its analogs is in the synthesis of compounds with analgesic properties, particularly those targeting opioid receptors. The 4-aminocyclohexanone (B1277472) scaffold is a key feature in a class of potent analgesics. nih.govnih.gov

Research in this area has shown that derivatives of 4-amino-4-arylcyclohexanones exhibit significant analgesic activity, with some compounds approaching the potency of morphine. nih.gov The synthesis of these compounds often starts from a cyclohexanone derivative, which undergoes a series of reactions to introduce the amino and aryl functionalities. nih.govnih.gov For example, a key reaction involves the displacement of a cyanide group from an α-aminonitrile of a 1,4-cyclohexanedione (B43130) ketal with a Grignard reagent. nih.gov

The N-benzyl-N-methylamino group present in this compound makes it a direct precursor for such analgesic compounds. A patent describes substituted 4-aminocyclohexane derivatives with affinity for the µ-opioid receptor and the ORL1-receptor, which are used for the treatment of pain. Current time information in Le Flore County, US. The synthesis of these compounds can involve N-alkylation and other modifications of the amino group, for which this compound is a suitable starting material. An efficient synthesis of a key intermediate for highly active narcotic analgesics like remifentanil starts from 1-benzylpiperidin-4-one, a structurally related compound. researchgate.net

Table 1: Examples of Analgesic Activity in Related 4-Amino-4-arylcyclohexanone Derivatives

Compound Structure (General)Analgesic ActivityReference(s)
4-(p-methylphenyl)-4-aminocyclohexanonePotent analgesic, ~50% potency of morphine nih.gov
4-(p-bromophenyl)-4-aminocyclohexanonePotent analgesic, ~50% potency of morphine nih.gov
4-(m-hydroxyphenyl)-4-(dimethylamino)cyclohexanone ethylene (B1197577) ketalNarcotic antagonist activity nih.gov
Amino alcohols from reaction with phenethyl Grignard reagentsPotent analgesics nih.gov

Utility in the Preparation of Novel Materials or Ligands

The structural features of this compound also lend themselves to the preparation of novel materials and ligands for various applications, including catalysis and coordination chemistry. The amino and ketone functionalities can be modified to introduce coordinating atoms or groups capable of binding to metal centers.

For example, amino alcohols derived from cyclohexanone precursors are known to be excellent ligands in enantioselective catalysis. dtic.mil The reduction of the ketone in this compound would yield a 4-[benzyl(methyl)amino]cyclohexan-1-ol, an amino alcohol that could be explored as a chiral ligand.

Furthermore, the synthesis of novel benzylpiperazine derivatives as σ1 receptor ligands has been reported, demonstrating the utility of related structures in designing molecules that bind to specific biological targets. nih.gov The development of novel hybrid benzoazacrown ligands for chelating metal cations also highlights the importance of incorporating amino and other functional groups into macrocyclic structures. nih.gov While direct applications of this compound in this context are not explicitly detailed in the provided search results, its chemical structure provides a versatile platform for the design and synthesis of new ligands with potential applications in catalysis, materials science, and medicinal chemistry.

Analytical Methodologies for Research Scale Characterization and Quantification of 4 Benzyl Methyl Amino Cyclohexan 1 One

Chromatographic Techniques for Purity Assessment and Separation (e.g., GC-MS, LC-MS)

Chromatographic methods are indispensable tools for the separation and purity assessment of organic compounds like 4-[Benzyl(methyl)amino]cyclohexan-1-one. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. When coupled with mass spectrometry (MS), they provide a powerful means of both separating and identifying the individual components.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds. For this compound, the sample would be vaporized and introduced into a gas chromatograph. The separation would occur in a capillary column, likely a non-polar or medium-polarity column, based on the compound's boiling point and interactions with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," of the molecule, allowing for its identification. The retention time from the GC and the mass spectrum from the MS together provide a high degree of confidence in the identification and purity assessment.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a complementary technique that is particularly useful for compounds that are not sufficiently volatile or are thermally labile. In LC-MS, the sample is dissolved in a suitable solvent and pumped through a column packed with a stationary phase. For a compound like this compound, which possesses both polar (amine and ketone) and non-polar (benzyl and cyclohexyl) functionalities, reversed-phase chromatography would be a common choice. This would involve a non-polar stationary phase and a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), with additives such as formic acid to improve peak shape and ionization efficiency. rsc.org The separated compound then flows into the mass spectrometer for detection and identification. LC-MS is highly sensitive and can be used for both qualitative and quantitative analysis. rsc.org

Mixed-mode chromatography, which utilizes stationary phases with multiple interaction modes (e.g., ionic, hydrophobic), could also be a powerful strategy for the purification and analysis of this compound, especially in complex matrices. nih.gov

Table 1: Illustrative Chromatographic Conditions for Analysis of this compound

ParameterGC-MSLC-MS
Column Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)Reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size)
Mobile Phase Helium (carrier gas)A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid (gradient elution)
Flow Rate 1 mL/min0.4 mL/min
Injection Volume 1 µL (split or splitless)5 µL
Oven Temperature Program 100°C (1 min), ramp to 280°C at 15°C/min, hold for 5 minIsothermal or gradient elution profile
Ionization Mode Electron Ionization (EI)Electrospray Ionization (ESI), positive mode
Mass Analyzer QuadrupoleQuadrupole, Time-of-Flight (TOF)

Note: This table presents typical starting conditions and would require optimization for specific instrumentation and sample matrices.

Advanced NMR Spectroscopy for Detailed Structural Assignments in Research Contexts

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules. For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed to assign the chemical structure in detail.

¹H NMR (Proton NMR) would provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. Key expected signals would include those for the aromatic protons of the benzyl (B1604629) group, the methylene (B1212753) protons of the benzyl group, the methyl group attached to the nitrogen, and the various methylene protons of the cyclohexanone (B45756) ring. The chemical shifts (δ) of the protons adjacent to the nitrogen and the carbonyl group would be particularly informative.

¹³C NMR (Carbon NMR) would reveal the number of different carbon environments in the molecule. The carbonyl carbon would have a characteristic downfield chemical shift (typically >200 ppm). The aromatic carbons, the benzylic carbon, the N-methyl carbon, and the carbons of the cyclohexane (B81311) ring would all have distinct chemical shifts.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to piece together the full structure.

COSY would show correlations between protons that are coupled to each other, helping to establish the connectivity of the protons within the cyclohexanone ring and the benzyl group.

HSQC would correlate each proton with the carbon to which it is directly attached.

HMBC would show correlations between protons and carbons that are two or three bonds away, which is crucial for connecting the different fragments of the molecule, such as linking the benzyl and methyl groups to the cyclohexanone ring via the nitrogen atom.

For related cyclohexanol (B46403) derivatives, detailed NMR analysis has been used to unequivocally assign stereochemistry. researchgate.net Similar approaches, including Nuclear Overhauser Effect (NOE) experiments, could be used to determine the stereochemical configuration of this compound if chiral centers are present or to determine the preferred conformation of the cyclohexane ring. researchgate.netresearchgate.net

Table 2: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic (C₆H₅)7.20-7.40Multiplet5H
Benzylic (CH₂)~3.6Singlet2H
Cyclohexanone (CH₂)2.20-2.80Multiplets8H
N-Methyl (CH₃)~2.3Singlet3H

Note: These are predicted values based on typical chemical shifts for similar functional groups and may vary in the actual spectrum.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃

CarbonPredicted Chemical Shift (δ, ppm)
Carbonyl (C=O)~210
Aromatic (C₆H₅)127-138
Benzylic (CH₂)~60
Cyclohexanone (C-N)~58
Cyclohexanone (CH₂)30-45
N-Methyl (CH₃)~40

Note: These are predicted values based on typical chemical shifts for similar functional groups and may vary in the actual spectrum.

Elemental Analysis and Titration Methods for Quantification in Research Samples

Elemental Analysis is a destructive technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. The experimentally determined percentages are compared with the calculated theoretical values for the proposed molecular formula (C₁₄H₁₉NO). A close match between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity. For this compound, the theoretical elemental composition would be calculated based on its molecular weight.

Titration Methods , while more traditional, can still be valuable for the quantification of research samples, particularly for determining the concentration of a solution of the compound. Given the basic nature of the tertiary amine in this compound, an acid-base titration could be employed. A known quantity of the compound would be dissolved in a suitable solvent and titrated with a standardized solution of a strong acid, such as hydrochloric acid. The endpoint of the titration, which can be detected using a pH meter or a suitable indicator, corresponds to the neutralization of the amine group. From the volume and concentration of the titrant used, the amount of the compound in the sample can be accurately calculated. This method is cost-effective and can provide high precision when performed carefully.

Future Research Directions and Unexplored Avenues for 4 Benzyl Methyl Amino Cyclohexan 1 One

Exploration of Novel Reaction Pathways and Catalytic Systems

The synthetic utility of 4-[benzyl(methyl)amino]cyclohexan-1-one can be significantly expanded by exploring novel reaction pathways and employing modern catalytic systems. Current synthetic routes are often classical in nature, but the application of new methodologies could unlock more efficient and stereoselective transformations.

Future research should focus on:

Asymmetric Catalysis: The development of catalytic systems for the enantioselective reduction of the ketone would provide access to chiral aminocyclohexanol derivatives. The use of bifunctional ruthenium catalysts, successful in the asymmetric transfer hydrogenation of similar cyclohexenones, could be a promising starting point. mdpi.com Furthermore, oxazaborolidine-based catalysts, which have shown high selectivity in the reduction of prochiral ketones, could be investigated to understand and control the stereochemical outcome. acs.org

C-H Activation: Direct functionalization of the cyclohexyl ring through transition-metal-catalyzed C-H activation would represent a major advance. This would allow for the introduction of various substituents at positions currently difficult to access, bypassing multi-step functional group interconversions.

Palladium-Catalyzed Aromatization: Investigating the conversion of the aminocyclohexanone core to substituted anilines using systems like a Pd/C–ethylene (B1197577) catalyst could open pathways to novel aromatic compounds. acs.org This hydrogen transfer-mediated process offers a direct route from the saturated carbocycle to a functionalized aromatic ring. acs.org

Cationic Cyclization Analogues: While the target molecule is pre-formed, methodologies used for cyclohexanone (B45756) synthesis, such as the cationic cyclization of alkynols promoted by acids like HBF₄ in solvents like 1,1,1,3,3,3-hexafluoropropan-2-ol (HFIP), could inspire novel annulation strategies starting from precursors of this compound. organic-chemistry.org

Development of Advanced Derivatization Strategies

The inherent functionality of this compound allows for extensive derivatization. Moving beyond simple modifications, advanced strategies can generate libraries of complex molecules for various applications.

Key areas for exploration include:

Ketone Transformations: The carbonyl group is a prime site for derivatization. Future work could explore multicomponent reactions, such as pseudo-three-component reactions using organocatalysts like DBU to create highly substituted cyclohexanone frameworks. chemistryresearches.ir Additionally, cascade reactions, like inter-intramolecular double Michael additions, could be adapted to build complex polycyclic systems onto the existing cyclohexanone ring with high diastereoselectivity. beilstein-journals.orgacs.org

Amine and Benzyl (B1604629) Group Modifications: The tertiary amine and the benzyl group offer further points for modification. N-demethylation followed by re-alkylation with different substituents could be explored. On the benzyl group, selective aromatic substitution (e.g., nitration, halogenation) could be performed to tune electronic properties.

Fluorination Chemistry: The strategic introduction of fluorine atoms can dramatically alter a molecule's properties. The use of electrophilic fluorinating agents like Selectfluor® could yield mono- or di-fluorinated derivatives at the α-position to the ketone, a strategy known to influence reactivity and conformation. sapub.orgscispace.com

Synthesis of Bicyclic Scaffolds: Intramolecular reactions could be designed to form bicyclo[3.3.1]nonane or related bridged systems, which are prevalent in biologically active molecules. nih.gov This could be achieved through intramolecular N-alkylation or other cyclization strategies. unit.no

Deeper Mechanistic Understanding of Complex Transformations

To intelligently design new reactions and derivatives, a fundamental understanding of the reaction mechanisms is crucial. For this compound, many of its potential transformations involve complex stereochemical and electronic factors that warrant detailed investigation.

Future mechanistic studies should include:

Stereochemical Control: For reactions creating new stereocenters, such as the reduction of the ketone or alkylation of the ring, detailed studies are needed to understand the factors governing diastereoselectivity. This involves analyzing transition state models, considering the influence of the bulky benzyl(methyl)amino group on the approach of reagents.

Kinetic and Thermodynamic Profiling: For reactions that may be reversible or under thermodynamic control, such as certain cyclizations or rearrangements, detailed kinetic analysis is essential. acs.org This helps in optimizing reaction conditions to favor the desired product.

Photoredox Catalysis Mechanisms: Should photoredox catalysis be employed for derivatization, mechanistic investigations would be critical. Techniques like emission quenching studies, Stern-Volmer analysis, and deuterium (B1214612) labeling experiments can elucidate the reaction pathway, determining whether processes proceed via radical chain mechanisms or single photocatalytic cycles. aip.org

Computational Analysis: Quantum chemical calculations (see section 9.5) can be used to map potential energy surfaces for proposed reaction pathways, identify key transition states, and rationalize observed selectivities. This is particularly valuable for understanding the role of non-covalent interactions, such as London dispersion, in controlling catalytic outcomes. acs.org

Integration into New Materials Science Research

The structural features of this compound make it a candidate for integration into materials science, an almost entirely unexplored domain for this compound.

Potential research avenues are:

Polymer Chemistry: The molecule could serve as a functional monomer. The ketone could be converted into a polymerizable group (e.g., an acrylate (B77674) or epoxide), or the entire molecule could be incorporated into a polymer backbone. The biological conversion of cyclic ketones into dicarboxylic acids, which are polymer precursors, demonstrates a bio-inspired route to creating valuable materials from such scaffolds. rsc.org

Scaffold for Supramolecular Chemistry: The compound could act as a building block for self-assembling systems. The benzyl group can participate in π-stacking interactions, while the ketone and amine can form hydrogen bonds, potentially leading to the formation of gels, liquid crystals, or other organized structures.

Functional Material Precursors: Derivatization could lead to precursors for materials with specific electronic or optical properties. For example, incorporation of conjugated moieties could lead to novel organic chromophores.

Biomaterial Scaffolds: Drawing inspiration from tissue engineering, where synthetic scaffolds guide cell growth, derivatives of this compound could be explored as components of biomaterials. unit.noaccscience.commdpi.com The aminocyclohexanol core is a feature in some bioactive molecules, suggesting that polymers or hydrogels incorporating this scaffold might exhibit interesting biological compatibility or activity.

Emerging Computational Approaches for Predictive Modeling

Computational chemistry offers powerful tools to predict the properties and reactivity of this compound and its derivatives, accelerating research and reducing experimental costs.

Future computational efforts should focus on:

Conformational Analysis: A thorough analysis of the conformational landscape of the molecule is fundamental. Understanding the preferred chair conformations and the axial/equatorial preference of the benzyl(methyl)amino group is key to predicting its reactivity and interactions.

Predictive Reaction Modeling: Density Functional Theory (DFT) can be used to model reaction mechanisms, calculate activation energies, and predict the stereochemical outcomes of new transformations. This can guide the selection of catalysts and reaction conditions. acs.org

Virtual Screening and Docking: If derivatization is aimed at biological targets, molecular docking studies can predict the binding affinity and mode of interaction of new derivatives with proteins. This is a standard practice in drug discovery to identify promising candidates for synthesis. nih.gov

Quantitative Structure-Activity Relationship (QSAR): By generating a library of virtual derivatives and calculating various molecular descriptors, QSAR models can be built to correlate chemical structure with properties like reactivity, material characteristics, or biological activity. This allows for the rational design of molecules with desired features.

Scaffold Modeling for Material Design: Finite element analysis (FEA) and computational fluid dynamics (CFD) are computational tools that can predict the mechanical and flow properties of scaffolds designed from derivatives of the title compound, which is crucial in fields like tissue engineering. unit.noaccscience.commdpi.com

Data Tables

Table 1: Physicochemical Properties of this compound and Related Derivatives

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS NumberSource
This compoundC₁₄H₁₉NO217.3141805-27-0N/A
1-[Benzyl(methyl)amino]cyclohexane-1-carbonitrileC₁₅H₂₀N₂228.3441805-28-1 acs.orgtue.nl
4-[Benzyl(methyl)amino]cyclohexane-1-carboxylic acidC₁₅H₂₁NO₂247.332365228-66-4 beilstein-journals.org
4-[[4-Benzyl-6-[(5-methyl-1,3-thiazol-2-yl)amino]pyrimidin-2-yl]amino]cyclohexan-1-olC₂₁H₂₅N₅OS395.51007787-81-1 organic-chemistry.org

Table 2: Summary of Proposed Future Research Directions

Research AreaKey ObjectivesProposed Methodologies
Novel Reaction Pathways Develop efficient and stereoselective synthetic routes.Asymmetric catalysis, C-H activation, Pd-catalyzed aromatization. mdpi.comacs.orgacs.org
Advanced Derivatization Generate diverse molecular libraries.Multicomponent reactions, cascade cyclizations, selective fluorination. chemistryresearches.irbeilstein-journals.orgsapub.org
Mechanistic Understanding Elucidate reaction mechanisms and stereocontrol.Kinetic studies, isotopic labeling, photoredox mechanism analysis, DFT. acs.orgaip.org
Materials Science Integration Create novel functional materials and polymers.Polymerization of functionalized monomers, design of supramolecular systems. rsc.org
Computational Modeling Predict properties and guide experimental design.DFT, molecular dynamics, QSAR, molecular docking, FEA. accscience.comnih.gov

Q & A

Q. What in vitro models are suitable for studying its metabolic fate?

  • Answer :
  • Hepatocyte Incubations : Use primary rat hepatocytes to identify phase I/II metabolites via LC-MS/MS.
  • Microsomal Stability Assays : Compare degradation rates in liver microsomes with control compounds like ethyl 4-((4-chlorophenyl)amino)-6-methyl-2-oxo-3-cyclohexene-1-carboxylate .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.